5-benzyl-1-(4-bromophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
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Overview
Description
“5-benzyl-1-(4-bromophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one” is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are a type of heterocyclic compounds that have been utilized for the synthesis and development of many promising drugs . They have been reported to possess various biological and pharmacological activities .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines involves a practical three-component method. The reaction is performed in a one-pot manner under controlled microwave irradiation using easily accessible methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and primary amines . Under optimized conditions, substrates such as N-1 unsubstituted 5-aminopyrazole-4-carboxylates with another substituted amino group in position 3, reacted selectively affording 5-substituted 3-arylamino-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ones .
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidines is characterized by a fused-ring system. The planarity of this system, coupled with systematic variations in bond lengths, suggests considerable delocalization of π-electron density in this residue .
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 5-benzyl-1-(4-bromophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one, focusing on six unique fields:
Anticancer Research
5-benzyl-1-(4-bromophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has shown promise in anticancer research due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation. Studies have demonstrated its potential to act as an inhibitor of ubiquitin-specific protease 7 (USP7), which is crucial for the stability of oncogenic proteins . This inhibition can lead to the suppression of tumor growth and metastasis, making it a valuable candidate for developing new anticancer therapies.
Antiviral Applications
This compound has been explored for its antiviral properties, particularly against viruses that rely on specific protein interactions for replication. The pyrazolo[3,4-d]pyrimidin-4-one scaffold is known for its ability to interfere with viral replication mechanisms . Research has indicated that derivatives of this compound can inhibit viral enzymes, thereby preventing the replication of viruses such as HIV and hepatitis C.
Antimicrobial Activity
The antimicrobial potential of 5-benzyl-1-(4-bromophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has been investigated due to its ability to disrupt bacterial cell wall synthesis and function . This compound has shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism of action involves the inhibition of key bacterial enzymes, making it a promising candidate for developing new antibiotics.
Antileishmanial and Antimalarial Research
Research has highlighted the efficacy of this compound in treating parasitic infections such as leishmaniasis and malaria . Molecular docking studies have shown that it can effectively bind to and inhibit enzymes critical for the survival of these parasites. This inhibition leads to the suppression of parasite growth and replication, offering a potential therapeutic approach for these diseases.
Anti-inflammatory and Analgesic Effects
The anti-inflammatory and analgesic properties of 5-benzyl-1-(4-bromophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one have been explored due to its ability to inhibit cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) . These enzymes play a significant role in the inflammatory response and pain perception. By inhibiting these enzymes, the compound can reduce inflammation and provide pain relief, making it a potential candidate for treating inflammatory conditions and pain management.
Neuroprotective Applications
This compound has also been studied for its neuroprotective effects, particularly in the context of neurodegenerative diseases . It has been shown to reduce oxidative stress and inhibit acetylcholinesterase (AchE) activity, which is beneficial in conditions like Alzheimer’s disease. By protecting neurons from oxidative damage and improving cholinergic function, it holds promise for developing treatments for neurodegenerative disorders.
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression, leading to the induction of apoptosis within cells .
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle progression pathway . By inhibiting CDK2, the compound disrupts the normal cell cycle, leading to cell death through apoptosis .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values ranging from 45–97 nM and 6–99 nM, respectively . It also exhibits moderate activity against HepG-2 with an IC50 range of 48–90 nM .
Future Directions
The future directions for pyrazolo[3,4-d]pyrimidines involve further investigations into their potential as novel CDK2 inhibitors . The most potent compounds are selected for further studies . In silico ADMET studies and drug-likeness studies using a Boiled Egg chart show suitable pharmacokinetic properties, which help in structure requirement prediction for the observed antitumor activity .
properties
IUPAC Name |
5-benzyl-1-(4-bromophenyl)pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN4O/c19-14-6-8-15(9-7-14)23-17-16(10-21-23)18(24)22(12-20-17)11-13-4-2-1-3-5-13/h1-10,12H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTSQEOLQFRXYSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-benzyl-1-(4-bromophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one |
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